molecular formula C15H18BrN3O B12948802 2-Bromo-1-{2-[(4-phenylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one CAS No. 88723-58-4

2-Bromo-1-{2-[(4-phenylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one

Cat. No.: B12948802
CAS No.: 88723-58-4
M. Wt: 336.23 g/mol
InChI Key: QUSCYKFZXYIROZ-UHFFFAOYSA-N
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Description

2-Bromo-1-{2-[(4-phenylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are a significant class of heterocyclic compounds known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields

Preparation Methods

The synthesis of 2-Bromo-1-{2-[(4-phenylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps :

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Bromo-1-{2-[(4-phenylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include nickel catalysts, brominating agents like N-bromosuccinimide, and various nucleophiles.

Mechanism of Action

The mechanism of action of 2-Bromo-1-{2-[(4-phenylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one is primarily determined by its interaction with molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The phenylbutyl group may enhance the compound’s binding affinity and specificity towards certain targets . The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

2-Bromo-1-{2-[(4-phenylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one can be compared with other imidazole derivatives, such as:

    2-Bromo-1-{2-[(4-methylphenyl)amino]-1H-imidazol-5-yl}ethan-1-one: Similar structure but with a methyl group instead of a phenylbutyl group.

    2-Bromo-1-{2-[(4-chlorophenyl)amino]-1H-imidazol-5-yl}ethan-1-one: Contains a chlorophenyl group instead of a phenylbutyl group.

    2-Bromo-1-{2-[(4-nitrophenyl)amino]-1H-imidazol-5-yl}ethan-1-one: Contains a nitrophenyl group instead of a phenylbutyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

CAS No.

88723-58-4

Molecular Formula

C15H18BrN3O

Molecular Weight

336.23 g/mol

IUPAC Name

2-bromo-1-[2-(4-phenylbutylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C15H18BrN3O/c16-10-14(20)13-11-18-15(19-13)17-9-5-4-8-12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2,(H2,17,18,19)

InChI Key

QUSCYKFZXYIROZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNC2=NC=C(N2)C(=O)CBr

Origin of Product

United States

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